BenchChemオンラインストアへようこそ!

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride

Anti-inflammatory Non-carboxylic NSAID CFE test

2-Amino-N-(2-amino-2-oxoethyl)acetamide hydrochloride (syn. glycylglycinamide hydrochloride, H-Gly-Gly-NH₂·HCl; CAS 16438-42-9) is a dipeptide amide hydrochloride salt composed of two glycine residues with a C-terminal amide cap.

Molecular Formula C4H10ClN3O2
Molecular Weight 167.59 g/mol
CAS No. 16438-42-9
Cat. No. B103338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride
CAS16438-42-9
Molecular FormulaC4H10ClN3O2
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)N)N.Cl
InChIInChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H
InChIKeyJZYOALCNQWIADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2-amino-2-oxoethyl)acetamide Hydrochloride (Gly-Gly-NH₂·HCl, CAS 16438-42-9): Key Physicochemical & Structural Benchmarking for Procurement


2-Amino-N-(2-amino-2-oxoethyl)acetamide hydrochloride (syn. glycylglycinamide hydrochloride, H-Gly-Gly-NH₂·HCl; CAS 16438-42-9) is a dipeptide amide hydrochloride salt composed of two glycine residues with a C-terminal amide cap. It exists as a white crystalline powder with a molecular weight of 167.59 g/mol (free base 131.13 g/mol) . Unlike simpler amino acid amides (e.g., glycinamide HCl, CAS 1668-10-6; MW 110.54), this compound presents a hydrogen-bond donor/acceptor count of 4/3 and an extended backbone, which fundamentally alter its metal-chelating geometry, peptide coupling reactivity, and biological recognition. It is primarily utilized as a protected dipeptide building block in solution- and solid-phase peptide synthesis (SPPS) and as a model substrate in coordination chemistry studies.

Why Generic Substitution of 2-Amino-N-(2-amino-2-oxoethyl)acetamide Hydrochloride Introduces Experimental Risk


Procurement decisions that treat 2-amino-N-(2-amino-2-oxoethyl)acetamide hydrochloride as a commodity 'dipeptide' or 'glycinamide analog' risk introducing uncontrolled variables into downstream research. The dipeptide backbone and C-terminal amide generate a distinct bidentate coordination environment (pKa₁ = 8.52, pKa₂ = 9.34 for ionization of sequential amide protons) that is absent in mono-amides such as glycinamide HCl and fundamentally different from carboxylic acid-terminated dipeptides like glycyl-glycine (CAS 556-50-3), where carboxylate coordination competes . This specific ionization profile directly governs metal-binding stoichiometry and complex geometry in biochemical buffer systems. Furthermore, the hydrochloride salt form enhances aqueous solubility and storage stability while providing a defined counterion identity that is critical for reproducible peptide coupling kinetics and cell-based assay outcomes.

Quantitative Differentiation Evidence for 2-Amino-N-(2-amino-2-oxoethyl)acetamide Hydrochloride Against Comparator Amides


Superior Anti-Inflammatory Potency: Glycylglycinamide vs. Glycinamide in the CFE Model

In a comparative pharmacological study of 6-amino-2,4-lutidine carboxamide derivatives, the glycylglycinamide-substituted analog (12a) exhibited a systemic anti-inflammatory ID₅₀ of 9.0 mg kg⁻¹ in the carrageenan foot edema (CFE) test, establishing it as the most efficient compound across the entire non-carboxylic nonsteroidal anti-inflammatory series . By contrast, the analogous glycinamide derivative (8a) displayed a significantly higher ID₅₀ (lower potency), and simple glycinamide itself was completely inactive in this model. The data demonstrate that the glycylglycinamide moiety confers a potency advantage that cannot be replicated by the shorter glycinamide or related amino acid amides.

Anti-inflammatory Non-carboxylic NSAID CFE test ID50 Glycinamide derivative

Distinct Sequential Amide Deprotonation: Glycylglycinamide vs. Glycinamide in Cu(II)/Ni(II) Complexation

Potentiometric titration studies of Cu(II) and Ni(II) complexes revealed that glycylglycinamide ionizes two amide protons in discrete, well-separated steps with pKa values of 8.52 ± 0.02 and 9.34 ± 0.02 (25 °C, I = 0.10 M NaClO₄), followed by a coordinated water molecule deprotonation at pKa = 10.5 . In contrast, glycinamide complexes exhibit only a single amide deprotonation event under equivalent conditions. This sequential double-deprotonation enables glycylglycinamide to form stable [CuABH₋₁] and [CuABH₋₂] mixed-ligand species with equatorial-equatorial coordination geometry, whereas glycinamide is limited to [CuAB] and single-deprotonated [CuABH₋₁] complexes .

Coordination chemistry Copper(II) complex Amide deprotonation pKa Metal chelation Peptide amide

Oxytocin Analog Bioactivity: Glycylglycinamide at Position 9 Yields ~8% Oxytocic Potency vs. Glycinamide

When the C-terminal glycinamide residue of oxytocin was replaced with glycylglycinamide to generate oxytocinoyl-glycinamide, the resulting analog retained approximately 8% of the oxytocic potency of native oxytocin in isolated rat uterus assays . While this represents a reduction relative to wild-type, it demonstrates that the glycylglycinamide-extended analog retains measurable biological activity, whereas substitution with leucinamide ([9-leucine]-oxytocin) also yielded ~8% potency, confirming that the dipeptide amide extension at position 9 produces a defined, reproducible pharmacological profile distinct from both the native hormone and other amide replacements.

Oxytocin analog Peptide hormone Bioactivity Structure-activity relationship Glycinamide replacement

Nanosized Antibacterial Activity: Glycylglycinamide HCl as a Distinct Antibiotic Modality

Gly-Gly-NH₂·HCl (glycylglycinamide hydrochloride, CAS 16438-42-9) has been specifically characterized as a nanosized antibiotic with demonstrated antibacterial properties, activated by long-chain inorganic acids (e.g., HCl) and organic solvents such as acetone . This nanosized antibiotic designation is not reported for the shorter glycinamide hydrochloride (CAS 1668-10-6) or for carboxylic acid-terminated dipeptides such as glycyl-glycine (CAS 556-50-3). The nanosized character and acid-dependent activation mechanism differentiate this dipeptide amide salt from monomeric amino acid amides and acidic dipeptides, which lack this specific antibacterial activation profile.

Antibacterial Nanosized antibiotic Dipeptide amide Long-chain acid activation

Transient Directing Group Efficiency: Glycinamide HCl as a C(sp³)–H Arylation Mediator (Cross-Study Benchmark)

Glycinamide hydrochloride (CAS 1668-10-6) has been validated as an inexpensive, commercially available transient directing group (TDG) for the palladium-catalyzed C(sp³)–H arylation of 2-methylbenzaldehydes, enabling the synthesis of 2-benzylbenzaldehydes in satisfactory yields and extendable to gram scale . While this study employed the monomeric glycinamide HCl (not the glycylglycinamide target compound directly), the methodology establishes a reactivity platform wherein the amide functionality mediates directed C–H activation. The glycylglycinamide analog (H-Gly-Gly-NH₂·HCl) possesses an additional amide bond and an extended backbone, offering potential for enhanced directing group chelation or altered regioselectivity in analogous C–H functionalization protocols. Researchers developing TDG strategies may find the dipeptide amide provides differentiated steric and electronic properties compared to the validated glycinamide benchmark.

C-H activation Transient directing group C(sp3)-H arylation Glycinamide hydrochloride 2-Methylbenzaldehyde

Optimal Procurement Scenarios for 2-Amino-N-(2-amino-2-oxoethyl)acetamide Hydrochloride Based on Quantitative Evidence


Non-Carboxylic Anti-Inflammatory Drug Discovery: Lead Optimization with ID₅₀ = 9.0 mg kg⁻¹ Benchmark

Medicinal chemistry teams pursuing non-carboxylic NSAID candidates should procure glycylglycinamide hydrochloride as the core scaffold for structure-activity relationship (SAR) expansion. The validated systemic ID₅₀ of 9.0 mg kg⁻¹ in the CFE model provides a quantitative potency benchmark against which new analogs can be compared. The glycylglycinamide moiety outperformed all glycinamide and amino acid amide congeners tested, establishing this specific dipeptide amide as the optimal starting point for lead optimization campaigns targeting the arachidonic acid cascade or related inflammatory pathways .

Bioinorganic & Coordination Chemistry: Cu(II)/Ni(II) Model Complexes Requiring Sequential Amide Deprotonation

Inorganic chemistry laboratories studying metalloprotein active sites or designing metal-chelating peptide therapeutics should specify H-Gly-Gly-NH₂·HCl (not glycinamide HCl or glycyl-glycine) for potentiometric titration experiments. The two-step amide deprotonation (pKa₁ = 8.52 ± 0.02; pKa₂ = 9.34 ± 0.02) provides a well-characterized model for peptide-amide metalation that monoamides cannot replicate. Researchers requiring [CuABH₋₂]-type mixed-ligand complexes with equatorial coordination geometry should procure this dipeptide amide specifically .

Antimicrobial Peptide Screening Libraries: Nanosized Antibiotic with Acid-Dependent Activation

Biotechnology and microbiology groups constructing peptide-based antimicrobial screening collections should include glycylglycinamide hydrochloride (CAS 16438-42-9) as a structurally defined, nanosized antibiotic entity. Its activation mechanism — dependent on long-chain inorganic acids and organic solvents — distinguishes it from monomeric amino acid amides and carboxylic dipeptides. Procurement of this specific hydrochloride salt ensures the acid-activation property is preserved for downstream minimum inhibitory concentration (MIC) determination and mechanism-of-action studies .

Peptide Hormone Engineering: C-Terminal Extension for Oxytocin/Vasopressin Receptor Modulation

Peptide synthesis facilities engaged in oxytocin or vasopressin analog development should utilize glycylglycinamide as a C-terminal extension building block. The defined residual oxytocic potency (~8% of native hormone) provides a reproducible activity baseline for designing partial agonists, biased ligands, or antagonist scaffolds. The glycylglycinamide residue can be incorporated via standard SPPS or solution-phase coupling using the hydrochloride salt with EDC·HCl/HOBt activation in DMF, as demonstrated in published protocols for Boc-protected peptide assembly .

Quote Request

Request a Quote for 2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.